

An In-Depth Technical Guide to 5-Decyn-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Decyn-1-ol

Cat. No.: B1582671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **5-Decyn-1-ol** (CAS No. 68274-97-5), a linear alkynol of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, detailed spectroscopic signatures, and established synthetic protocols. Furthermore, it explores the compound's applications, particularly as a key intermediate in the synthesis of insect pheromones and as a versatile building block in broader organic synthesis. The guide also addresses its potential, within the wider context of functionalized alkynols, for applications in medicinal chemistry and drug design. Finally, essential safety, handling, and disposal procedures are outlined to ensure its responsible use in a laboratory setting.

Introduction and Chemical Identity

5-Decyn-1-ol is a bifunctional organic molecule featuring a terminal primary alcohol and an internal alkyne. This unique combination of functional groups makes it a valuable synthon for introducing a ten-carbon chain with latent functionality into more complex molecular architectures. The internal, and therefore less sterically hindered, triple bond can undergo a variety of chemical transformations, including reduction to both cis and trans alkenes, hydration, and coupling reactions. The terminal hydroxyl group offers a convenient handle for esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Its primary identifier is the CAS number 68274-97-5.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers for **5-Decyn-1-ol**

Identifier	Value	Source(s)
CAS Number	68274-97-5	[1]
IUPAC Name	dec-5-yn-1-ol	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
InChI Key	RNTNGQCWAKHVKO- UHFFFAOYSA-N	[1]
SMILES	CCCCC#CCCCCO	[1]
Synonyms	5-Decynol, Dec-5-yn-1-ol	

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of **5-Decyn-1-ol** is paramount for its effective use in synthesis and for accurate characterization of reaction outcomes.

Table 2: Physicochemical Properties of **5-Decyn-1-ol**

Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	Not explicitly found, but related alkynols suggest it would be >200 °C at atmospheric pressure.	
Molecular Weight	154.25 g/mol	[1]
Monoisotopic Mass	154.135765193 Da	[1]

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of **5-Decyn-1-ol**. Below are the expected characteristic signals based on its structure and data from public databases.

The proton NMR spectrum of **5-Decyn-1-ol** is characterized by signals corresponding to the protons in its distinct chemical environments.

Table 3: Predicted ^1H NMR Spectral Data for **5-Decyn-1-ol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	t	2H	- $\text{CH}_2\text{-OH}$
~2.15	m	4H	- $\text{CH}_2\text{-C}\equiv\text{C-CH}_2\text{-}$
~1.60	p	2H	- $\text{CH}_2\text{-CH}_2\text{-OH}$
~1.45	m	4H	- $\text{CH}_2\text{-CH}_2\text{-C}\equiv$ and $\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-}$
~0.90	t	3H	- CH_3
Variable	s (broad)	1H	-OH

The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule. PubChem provides access to a ^{13}C NMR spectrum for **5-Decyn-1-ol**.[\[1\]](#)

Table 4: Predicted ^{13}C NMR Spectral Data for **5-Decyn-1-ol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~80.5	$-\text{C}\equiv\text{C}-$ (alkynyl carbons)
~62.0	$-\text{CH}_2\text{-OH}$
~32.0	$-\text{CH}_2\text{-CH}_2\text{-OH}$
~31.0	$\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-}$
~22.0	$\text{CH}_3\text{-CH}_2\text{-}$
~18.5	$-\text{CH}_2\text{-C}\equiv$
~15.5	$-\text{CH}_2\text{-C}\equiv$
~13.5	$-\text{CH}_3$

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands for **5-Decyn-1-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
2950-2850	Strong	C-H stretch (aliphatic)
~2230	Weak to Medium	$\text{C}\equiv\text{C}$ stretch (internal alkyne)
~1050	Strong	C-O stretch (primary alcohol)

Electron ionization mass spectrometry (EI-MS) of **5-Decyn-1-ol** will result in a molecular ion peak and characteristic fragment ions. PubChem provides access to a GC-MS spectrum.[\[1\]](#)

Table 6: Predicted Mass Spectrometry Fragmentation for **5-Decyn-1-ol**

m/z	Interpretation
154	$[M]^+$, Molecular ion
136	$[M-H_2O]^+$, Loss of water
Various smaller fragments	Cleavage of the aliphatic chain

Synthesis of 5-Decyn-1-ol

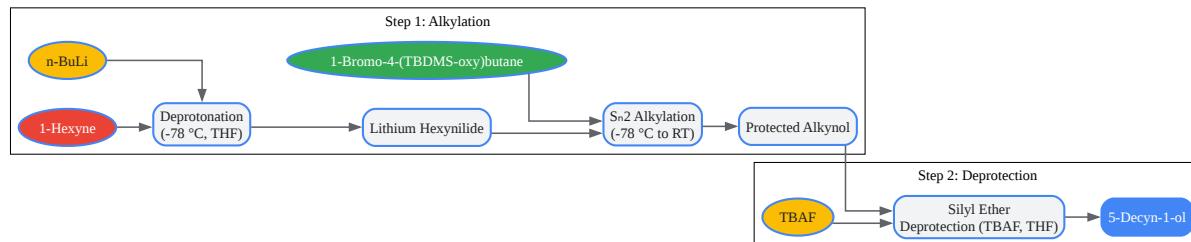
A common and efficient method for the synthesis of internal alkynols like **5-Decyn-1-ol** involves the alkylation of a smaller terminal alkyne. A particularly relevant route starts from 1-hexyne.

Causality of Experimental Choices

The synthesis hinges on the deprotonation of the terminal alkyne, 1-hexyne, to form a potent nucleophile, the hexynilide anion. Strong bases such as n-butyllithium (n-BuLi) or sodium amide ($NaNH_2$) are required for this step due to the pK_a of the terminal alkyne proton (around 25). The resulting acetylid then undergoes a nucleophilic substitution (S_N2) reaction with a suitable four-carbon electrophile bearing a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. 1-Bromo-4-(tert-butyldimethylsilyloxy)butane is an excellent choice as the silyl ether is stable to the strongly basic conditions of the coupling reaction and is easily removed in a subsequent deprotection step. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal for this reaction as they solvate the lithium cation without reacting with the strong base or the acetylid. The reaction is typically conducted at low temperatures to control the exothermicity of the deprotonation and to minimize side reactions.

Experimental Protocol: Synthesis from 1-Hexyne and 1-Bromo-4-(tert-butyldimethylsilyloxy)butane

This protocol describes a two-step synthesis of **5-Decyn-1-ol**.


Step 1: Alkylation of 1-Hexyne

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

- Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1-Hexyne (1.0 equivalent) is added dropwise. A solution of n-butyllithium in hexanes (1.05 equivalents) is then added slowly, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.
- Alkylation: 1-Bromo-4-(tert-butyldimethylsilyloxy)butane (1.1 equivalents) is added dropwise to the lithium hexynilide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Step 2: Deprotection of the Silyl Ether

- Deprotection Reaction: The crude product from Step 1 is dissolved in THF. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude **5-Decyn-1-ol** is then purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Decyn-1-ol**.

Applications in Organic Synthesis and Drug Development

Synthesis of Insect Pheromones

A primary and well-documented application of **5-Decyn-1-ol** is as a precursor in the synthesis of insect pheromones. Specifically, it is a key intermediate for producing (E)-5-decen-1-ol and its acetate ester, which are major components of the sex pheromone of the peach twig borer (*Anarsia lineatella*).

The synthesis involves the stereoselective reduction of the alkyne in **5-Decyn-1-ol** to a trans-alkene. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia. The resulting (E)-5-decen-1-ol can then be used directly or acetylated to form (E)-5-deceny1 acetate.

[Click to download full resolution via product page](#)

Caption: Pathway to peach twig borer pheromone components.

Role in Medicinal Chemistry and Drug Development

While **5-Decyn-1-ol** itself is not a therapeutic agent, its constituent alkyne and alcohol functionalities represent valuable tools in drug design and synthesis. The alkyne group, in particular, has seen increasing use in medicinal chemistry.[3]

- **Rigid Scaffold and Linker:** The linear and rigid nature of the alkyne can be used to orient other functional groups in a specific spatial arrangement to optimize binding to a biological target.[3]
- **Bioisostere:** The alkyne can serve as a bioisostere for other chemical groups, such as alkenes and phenyl rings, allowing for the fine-tuning of a drug candidate's steric and electronic properties.[4]
- **Metabolic Stability:** The introduction of an alkyne can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]
- **Click Chemistry Handle:** Although **5-Decyn-1-ol** is an internal alkyne, related terminal alkynols are widely used in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for the efficient synthesis of compound libraries and for bioconjugation.[3]
- **Synthesis of Heterocycles:** Alkynols are versatile precursors for the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals, through metal-catalyzed cyclization reactions.[5]

For example, a functionalized decynol derivative could be incorporated into a larger molecule where the long lipophilic carbon chain enhances membrane permeability, while the alcohol provides a point for further derivatization or hydrogen bonding interactions within a receptor's active site.

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling **5-Decyn-1-ol**.

Hazard Identification

Based on aggregated GHS data, **5-Decyn-1-ol** is classified as follows:

- Skin Irritation (Category 2): Causes skin irritation.[[1](#)]
- Serious Eye Irritation (Category 2): Causes serious eye irritation.[[1](#)]
- Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[[1](#)]

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate PPE, including:
 - Safety glasses or goggles.
 - A lab coat.
 - Chemically resistant gloves (e.g., nitrile).
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from strong oxidizing agents, as they are incompatible.

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from sources of ignition and incompatible materials.

Disposal

- Dispose of **5-Decyn-1-ol** and its containers in accordance with local, state, and federal regulations.

- It is generally recommended to use a licensed professional waste disposal service.^[6] Do not dispose of down the drain or in general waste.

Conclusion

5-Decyn-1-ol is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the orthogonal reactivity of its alcohol and alkyne functionalities make it a powerful tool for constructing complex molecules. While its most prominent application to date is in the synthesis of insect pheromones, the underlying principles of its reactivity and the broader utility of the alkynol motif suggest its potential for wider application, including in the development of new pharmaceutical agents. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

- PubChem. (n.d.). **5-Decyn-1-ol**. National Center for Biotechnology Information.
- Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. *Molecules*, 19(6), 7395-7429.
- SpectraBase. (n.d.). trans-5-Decen-1-ol.
- Tatipamula, V. B., & Cori, M. (2022). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. *Chemistry – A European Journal*, 28(1).
- Organic Syntheses. (n.d.). ALKYLATION OF 1-HEXYNE WITH ETHYL BROMIDE: 3-ETHYL-1-HEXYNE.
- IIT Bombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Decyn-1-ol | C10H18O | CID 109957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Decyn-1-ol, 97% | Fisher Scientific [fishersci.ca]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Decyn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582671#cas-number-for-5-decyn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com